Indolmycenic acid
Description
Contextualization within Indole-Containing Natural Products and their Bioactivity
Indole-containing natural products represent a diverse class of secondary metabolites found in various organisms, including bacteria, fungi, and plants. These compounds often exhibit significant biological activities, such as antimicrobial, antiviral, and antitumor properties. Indolmycin (B1671932) is one such example, known for its antibiotic activity. Indolmycenic acid is a precursor in the biosynthetic pathway of indolmycin, highlighting its connection to this important class of bioactive molecules. Other indole-containing natural products include violacein (B1683560) and chuangxinmycin, whose biosynthetic pathways also originate from L-tryptophan, similar to indolmycin. nih.govnih.gov
Significance of this compound as a Chiral Biosynthetic Intermediate
This compound is recognized as a chiral intermediate in the biosynthesis of indolmycin. rsc.orgnih.govresearchgate.netsmolecule.com Its specific stereochemistry is essential for the subsequent enzymatic steps that lead to the formation of the final antibiotic structure. The biosynthesis of indolmycin from precursors like tryptophan and arginine involves a series of enzymatic transformations where this compound is formed as a key intermediate before the assembly of the characteristic oxazolinone ring. rsc.orgpnas.orgnih.govnih.govpnas.orgnih.govpnas.org The chiral nature of this compound is critical for directing the stereochemical outcome of these downstream reactions. rsc.orgnih.govresearchgate.netsmolecule.com
Historical Perspectives on the Discovery and Initial Characterization of this compound
Indolmycin was originally discovered in 1960 from Streptomyces griseus ATCC 12648. rsc.orgpnas.orgpnas.orgnih.govpnas.org Early biosynthetic studies in the 1970s, particularly by the Floss group, established tryptophan, arginine, and methionine as precursors for indolmycin. pnas.org These studies, using isotope-labeled precursors in feeding experiments, identified β-methylindolepyruvate and this compound as intermediates in the biosynthetic pathway. pnas.org The isolation and determination of the absolute configuration of this compound from Streptomyces griseus were reported in 1970, providing crucial insights into the structure of this key intermediate. washington.eduacs.orgnih.gov Further enzymatic investigations in cell-free extracts of S. griseus provided preliminary understanding of the enzymes involved in the pathway. pnas.org
Detailed Research Findings
Research has elucidated the biosynthetic pathway of indolmycin, detailing the role of this compound. Tryptophan is deaminated to indole (B1671886) pyruvate (B1213749), which is then methylated by a SAM-dependent C-methyltransferase (Ind1) to form 3-methyl-indolepyruvate. rsc.org This compound is subsequently reduced by an NADH-dependent ketone reductase (Ind2) to yield this compound. rsc.org
This compound then participates in a crucial ATP-dependent condensation reaction with 4,5-dehydro-D-arginine, catalyzed by the enzyme Ind3, a phenylacetate–CoA ligase-like enzyme. rsc.orgpnas.orgnih.govnih.govpnas.orgnih.govpnas.org This reaction is central to the assembly of the oxazolinone ring of indolmycin. pnas.orgnih.govnih.govpnas.orgnih.govpnas.org The enzyme Ind6, which possesses chaperone-like properties, plays a role in directing the outcome of this condensation, ensuring the correct pathway ensues. pnas.orgnih.govpnas.orgnih.govpnas.org Without Ind6, the reaction can lead to an unusual shunt product. pnas.orgnih.govpnas.orgnih.govpnas.org
Studies have also explored the potential of using this compound in engineered systems for the production of indolmycin and its derivatives. rsc.orgnih.govresearchgate.net By introducing the indolmycin biosynthetic genes into E. coli, this compound can be produced and then converted to indolmycin through synthesis. rsc.orgnih.govresearchgate.net Feeding halogenated indoles to such engineered systems has allowed for the generation of corresponding halogenated indolmycenic acids, enabling access to indolmycin derivatives through subsequent synthesis. rsc.orgnih.govrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1 |
InChI Key |
NUFXPJOTSOMKFZ-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O |
Origin of Product |
United States |
Biosynthesis of Indolmycenic Acid
Elucidation of the Indolmycin (B1671932) Biosynthetic Pathway and Indolmycenic Acid's Role
The indolmycin biosynthetic pathway has been elucidated through a combination of genetic and biochemical studies. nih.govnih.gov The genes responsible for indolmycin biosynthesis are clustered together, forming the ind gene cluster. nih.govrsc.org this compound (often referred to as compound 5 in biosynthetic schemes) serves as a central intermediate that is condensed with a modified arginine derivative to form the core structure of indolmycin. nih.govpnas.orgrsc.orgrsc.org
Precursor Incorporation and Metabolic Flux Towards this compound
The biosynthesis of this compound begins with L-tryptophan. rsc.orgrsc.org Metabolic flux is directed towards this compound through a series of enzymatic reactions that modify the tryptophan structure. This part of the pathway specifically focuses on the transformations occurring to the indole-pyruvate side chain of tryptophan.
The initial step in the formation of the this compound precursor involves the deamination of L-tryptophan to indole (B1671886) pyruvate (B1213749). rsc.orgrsc.orgresearchgate.net This reaction is catalyzed by pyridoxal (B1214274) 5′-phosphate (PLP)-dependent transaminases. nih.govrsc.orgrsc.orgresearchgate.net In Streptomyces griseus, while specific ind cluster genes like ind8 (B608095) are predicted to encode PLP-dependent aminotransferases, endogenous aminotransferases can also contribute to this initial deamination step, particularly in engineered systems like E. coli expressing the indolmycin biosynthetic genes. nih.govrsc.org
Following the formation of indole pyruvate, a crucial step is the C-methylation of the β-carbon of indole pyruvate to produce 3-methyl-indolepyruvate. nih.govrsc.orgrsc.org This reaction is catalyzed by the enzyme Ind1, which is a SAM-dependent C-methyltransferase. nih.govrsc.orgrsc.orgwisconsin.edu Ind1 utilizes S-adenosylmethionine (SAM) as the methyl group donor for this transformation. nih.govrsc.orgrsc.orgplos.org
The final step in the formation of this compound from 3-methyl-indolepyruvate is the reduction of the ketone group. rsc.orgrsc.org This reduction is catalyzed by the enzyme Ind2, an NADH-dependent ketone reductase. nih.govrsc.orgrsc.orgwisconsin.edu Ind2 utilizes NADH as a cofactor to reduce 3-methyl-indolepyruvate, yielding this compound. nih.govrsc.orgwisconsin.edu
The sequence of these three steps—deamination, methylation, and reduction—constitutes the pathway leading to the formation of this compound from tryptophan. This intermediate is then channeled into the subsequent steps of indolmycin biosynthesis, where it is coupled with a modified arginine unit. nih.govpnas.orgrsc.orgrsc.org
C-Methylation by Ind1 (SAM-Dependent C-Methyltransferase)
Enzymological Characterization of this compound Formation
Detailed enzymological studies have been conducted to understand the enzymes involved in this compound biosynthesis, particularly focusing on the activities of Ind1 and Ind2. In vitro biochemical assays and in vivo gene inactivation experiments have been instrumental in deciphering the roles of these enzymes. nih.govpnas.orgnih.gov
Specificity and Mechanism of Ind1
Ind1 is characterized as a SAM-dependent C-methyltransferase responsible for the methylation of indole pyruvate at the β-carbon position. nih.govrsc.orgrsc.orgwisconsin.edu This enzyme exhibits specificity for indole pyruvate as a substrate and utilizes SAM as the methyl donor. nih.govrsc.orgplos.org The methylation reaction catalyzed by Ind1 is a key step that introduces the methyl group ultimately found in this compound and subsequently in indolmycin. rsc.orgrsc.org While detailed mechanistic studies on Ind1 specifically are ongoing within the context of indolmycin biosynthesis, SAM-dependent methyltransferases generally operate by transferring a methyl group from SAM to a specific atom in the substrate, often involving a nucleophilic attack on the methyl group of SAM. plos.org
Research findings have confirmed the function of Ind1 as an indolepyruvate C-methyltransferase through in vivo and in vitro experiments. nih.gov Mutants lacking a functional ind1 gene fail to produce this compound, highlighting its essential role in this part of the pathway. nih.gov
Here is a summary of the enzymatic steps involved in the formation of this compound:
| Step | Enzyme(s) Involved | Substrate(s) | Product(s) | Cofactor(s) |
| Tryptophan Deamination | PLP-dependent transaminases (including Ind8/orf2651) | L-Tryptophan | Indole Pyruvate | PLP |
| C-Methylation | Ind1 (SAM-Dependent C-Methyltransferase) | Indole Pyruvate | 3-Methyl-Indolepyruvate | SAM |
| Ketone Reduction | Ind2 (NADH-Dependent Ketone Reductase) | 3-Methyl-Indolepyruvate | This compound | NADH |
This table summarizes the sequential enzymatic reactions that convert L-tryptophan into this compound, highlighting the specific enzymes and cofactors involved in each step as described in the literature. nih.govrsc.orgrsc.orgwisconsin.edu
Stereospecificity and Catalysis by Ind2
The enzyme Ind2 plays a crucial role in the biosynthesis of this compound by catalyzing the reduction of 3-methyl-indolepyruvate. rsc.org This reaction is NADH-dependent and is responsible for the formation of the chiral center in this compound. rsc.org While the search results confirm the role of Ind2 in this reduction step and the production of this compound as a chiral intermediate, detailed data specifically on the stereospecificity and the precise catalytic mechanism of Ind2 were not extensively provided within the search snippets. However, the formation of this compound as a chiral intermediate implies that Ind2 likely catalyzes this reduction in a stereospecific manner. rsc.org
Genetic Organization and Regulation of this compound Biosynthesis
The genes responsible for indolmycin biosynthesis, including those involved in the production of this compound, are typically organized within a gene cluster. frontiersin.orgnih.govresearchgate.net
Identification of Relevant Genes within the Indolmycin Biosynthetic Gene Cluster
Studies, particularly in Streptomyces griseus ATCC 12648, have led to the identification of the indolmycin biosynthetic gene cluster, referred to as the ind cluster. nih.govresearchgate.net Sequence analysis of this cluster has predicted the functions of several genes. Specifically, ind1 is predicted to encode a methyltransferase, and ind2 is predicted to encode a dehydrogenase. nih.gov These predictions align with the biochemical steps observed in the biosynthesis of this compound, where Ind1 catalyzes methylation and Ind2 catalyzes reduction. nih.govrsc.org Other genes within the cluster, such as ind4 and ind8, are predicted to encode PLP-dependent aminotransferases, ind3 encodes a phenylacetate–CoA ligase or F390 synthetase, and ind6 encodes a protein of unknown function that acts as a gatekeeper in a later step of indolmycin formation. nih.govpnas.org The presence of aminotransferase and methyltransferase genes is consistent with earlier findings regarding enzymes involved in the pathway. nih.gov In Pseudoalteromonas luteoviolacea, a potential indolmycin biosynthetic gene cluster consisting of 12 genes has been identified, which includes homologues of quorum sensing genes not observed in S. griseus. frontiersin.org
Here is a table summarizing some of the identified genes and their predicted functions in S. griseus:
| Gene | Predicted Function | Role in this compound Biosynthesis |
| ind1 | Methyltransferase | Methylation of indole pyruvate |
| ind2 | Dehydrogenase | Reduction of 3-methyl-indolepyruvate |
| ind4 | PLP-dependent aminotransferase | Involved in L-arginine conversion |
| ind8 | PLP-dependent aminotransferase | Possible role in tryptophan conversion |
Transcriptional and Translational Control Mechanisms Affecting this compound Production
While the search results confirm the existence of the indolmycin biosynthetic gene cluster and the identification of key genes, detailed information specifically on the transcriptional and translational control mechanisms directly affecting this compound production is limited within the provided snippets. However, studies on indolmycin biosynthesis in Streptomyces coelicolor have shown that the transcription of an antibiotic-resistant tryptophanyl-tRNA synthetase gene (trpRS1), which confers resistance to indolmycin, is induced by indolmycin itself. researchgate.netnih.gov This suggests that regulatory mechanisms responsive to the presence of indolmycin or its intermediates might be in place. Additionally, bacterial gene expression can be regulated at both the transcriptional and post-transcriptional levels, including mechanisms involving toxin-antitoxin systems and ribosome-mediated attenuation. asm.orgfrontiersin.org While these general mechanisms are known in bacteria, their specific application to the regulation of this compound biosynthesis within the ind cluster would require further investigation beyond the scope of the provided search results.
Engineered Production and Chemoenzymatic Synthesis of Indolmycenic Acid and Its Analogs
Recombinant Microbial Platforms for Indolmycenic Acid Production (e.g., E. coli Systems)
Recombinant microbial platforms, particularly utilizing Escherichia coli, have been developed for the production of this compound. E. coli is a favored host due to its rapid growth, ease of manipulation, and well-established genetic tools. nih.govnih.govresearchgate.net
Heterologous Expression of Indolmycin (B1671932) Biosynthetic Genes
The production of this compound in E. coli involves the heterologous expression of genes from the indolmycin biosynthetic gene cluster, originally identified in Streptomyces griseus ATCC 12648. nih.govrsc.orgrsc.org The indolmycin biosynthetic pathway involves the tailoring of L-arginine and L-tryptophan by specific enzymes. rsc.orgresearchgate.net Key genes involved in the biosynthesis of this compound from tryptophan include ind1, ind2, and ind7. rsc.orgrsc.org These genes, along with others from the cluster (ind0, ind3, ind4, ind6, and a homologous gene for ind5 like pel5 from Paenibacillus elgii), have been cloned into expression vectors and co-expressed in E. coli. rsc.orgrsc.org Endogenous E. coli aminotransferases can also contribute to the initial tryptophan deamination step in this process. rsc.org
Optimization of Fermentation and Biotransformation Conditions
Optimizing fermentation and biotransformation conditions is crucial for improving the yield of this compound in recombinant E. coli systems. Factors such as temperature, agitation rate, and the concentration of precursors and nutrients in the culture medium can significantly impact production levels. nih.govfrontiersin.orgmdpi.com While specific optimization data for this compound production in E. coli from the provided sources are limited, general principles for optimizing microbial fermentation and biotransformation in E. coli involve adjusting parameters to enhance enzyme activity, minimize metabolic burden, and ensure efficient conversion of substrates to the desired product. nih.govfrontiersin.orgmdpi.comnih.govmdpi.com This can include optimizing induction conditions for gene expression and managing factors that can lead to protein aggregation or degradation. nih.govscielo.br
Precursor-Directed Biosynthesis to Access this compound Derivatives
Precursor-directed biosynthesis is a strategy used to generate structural diversity in natural products by feeding modified precursors to a producing organism or engineered strain. This approach has been applied to the production of this compound derivatives. nih.govrsc.orgrsc.org
Incorporation of Substituted Indoles via Engineered Tryptophanyl-tRNA Synthetase (TrpS)
To expand the structural diversity of this compound, a promiscuous tryptophan synthase gene (trpS) can be introduced into the E. coli production system. nih.govrsc.orgrsc.orgnih.gov This engineered TrpS can accept and incorporate substituted indole (B1671886) analogs, which are fed into the culture medium. nih.govrsc.orgrsc.org This allows the biosynthetic machinery to produce corresponding indolmycenic acids with modifications on the indole ring. nih.govrsc.orgrsc.org
Note: One source initially mentioned tryptophanyl-tRNA synthetase (TrpRS), but a correction clarified that tryptophan synthase (TrpS) was used in the described engineered platform for incorporating substituted indoles. nih.gov
Production of Halogenated Indolmycenic Acids
A specific application of precursor-directed biosynthesis involves feeding halogenated indoles to the engineered E. coli strains expressing the indolmycin biosynthetic genes and the promiscuous TrpS. nih.govrsc.orgrsc.org This results in the production of halogenated indolmycenic acids. nih.govrsc.orgrsc.org These halogenated indolmycenic acids serve as intermediates that can then be converted into halogenated indolmycin analogs through subsequent synthetic steps. nih.govrsc.org For example, feeding halogenated indoles has successfully generated corresponding halogenated indolmycenic acids. rsc.org
In Vitro Enzymatic Reconstitution of this compound Formation
In vitro enzymatic reconstitution of the indolmycin biosynthetic pathway has provided insights into the specific enzymatic steps involved in this compound formation. nih.govnih.govpnas.orgpnas.org This approach involves reconstituting the activity of purified enzymes from the pathway in a cell-free system. nih.govnih.govpnas.orgpnas.org
Studies have identified key enzymes responsible for the formation of the this compound intermediate from L-tryptophan. While the complete pathway to indolmycin involves multiple steps including the condensation of this compound with dehydroarginine catalyzed by Ind3, the formation of this compound itself involves earlier enzymatic transformations of tryptophan. nih.govnih.govpnas.orgpnas.org Previous research using isotope-labeled precursors in feeding experiments had established β-methylindolepyruvate and this compound as intermediates in the pathway. pnas.orgpnas.org Enzymatic investigations in cell-free extracts of S. griseus had detected activities attributed to an L-tryptophan aminotransferase and an indolepyruvate C-methyltransferase, proposed to catalyze the initial steps of indolmycin biosynthesis, leading towards this compound. nih.govpnas.orgpnas.org The in vitro reconstitution efforts have further elucidated the roles of specific enzymes encoded by the ind gene cluster in these transformations. nih.govnih.govpnas.orgpnas.org
Transformations of Indolmycenic Acid into Advanced Biosynthetic Intermediates and Derivatives
Formation of the Oxazolinone Core from Indolmycenic Acid and Dehydroarginine
The formation of the characteristic oxazolinone ring in indolmycin (B1671932) involves the condensation of this compound and dehydroarginine. This reaction is a pivotal step in the biosynthetic pathway. nih.govrsc.org
Enzymatic Catalysis by Ind3 (Phenylacetate-CoA Ligase-like Enzyme)
The enzymatic catalysis of the condensation between this compound and dehydroarginine is carried out by Ind3. Ind3 is an ATP-dependent enzyme that functions similarly to phenylacetate-CoA ligases, although phylogenetic analysis indicates it is distinct from typical PCLs. nih.govresearchgate.net Ind3 catalyzes an unusual amide bond formation between this compound and the guanidinium (B1211019) amino group of dehydroarginine. nih.govresearchgate.net This is followed by a cyclization step, which may be catalyzed by Ind3 or occur spontaneously, leading to the formation of the oxazolinone heterocycle. nih.gov While PCLs typically activate carboxylates for transfer to CoA, Ind3 activates the carboxylate of this compound for nucleophilic attack by the amino group of dehydroarginine, similar to some amide ligase or synthetase enzymes involved in the biosynthesis of other natural products like novobiocin (B609625) and xiamenmycin. nih.gov
Role of Chaperone Ind6 in Reaction Specificity and Pathway Fidelity
Ind6, a protein with chaperone-like properties and no characterized homologs, plays a critical role in directing the outcome of the Ind3-catalyzed reaction. nih.gov Ind6 acts as a "gatekeeper" that ensures the dominant production of N-demethylindolmycin, an intermediate in the main indolmycin biosynthetic pathway. nih.gov In addition to its role in the Ind3 reaction, Ind6 also exhibits chaperone activity earlier in the pathway by solubilizing Ind5, an enzyme involved in dehydroarginine biosynthesis, through the formation of a protein-protein complex. nih.gov This dual function highlights Ind6 as a multitasking protein essential for the fidelity of indolmycin biosynthesis. nih.gov
Analysis of Off-Pathway Shunt Products
In the absence of the chaperone protein Ind6, the Ind3-catalyzed reaction between this compound and dehydroarginine yields an off-pathway shunt product as the major outcome, instead of the normal biosynthetic intermediate N-demethylindolmycin. nih.gov This demonstrates the crucial role of Ind6 in controlling the reaction specificity and preventing the accumulation of undesired side products. The specific nature and formation mechanism of this shunt product, often referred to as Indolmycin B, highlight the delicate balance and regulation within the indolmycin biosynthetic pathway. wisconsin.edu
Semi-Synthetic Conversion of this compound to Indolmycin and its Analogs
This compound can serve as a key intermediate in semi-synthetic routes to produce indolmycin and a variety of its structural analogs. This approach combines the advantages of biological production of the intermediate with chemical synthesis for diversification. rsc.orgnih.govnih.gov
Multi-Step Synthetic Transformations
The conversion of biosynthetically produced this compound to indolmycin typically involves a multi-step synthetic process. One reported semi-synthetic scheme involves using indolmycin biosynthetic genes in E. coli to produce this compound, which is then converted to indolmycin through a three-step synthesis. rsc.orgnih.govresearchgate.net While the specific details of these synthetic transformations can vary, they generally involve reactions to form the oxazolinone ring and introduce the necessary functional groups to complete the indolmycin structure. Early synthetic routes to indolmycin have been reported, involving steps such as the regioselective coupling of indolyl magnesium halide with a trans-epoxy ester, diastereoselective oxazolone (B7731731) ring formation with guanidine, and amine exchange reactions. ebi.ac.uk
Generation of Structurally Diverse Indolmycin Derivatives
The semi-synthetic approach utilizing this compound allows for the generation of structurally diverse indolmycin derivatives. By producing this compound biosynthetically and then employing chemical synthesis, researchers can introduce various modifications, particularly on the indole (B1671886) ring. rsc.orgnih.govnih.gov For example, feeding halogenated indoles to E. coli strains engineered to produce this compound can yield corresponding halogenated indolmycenic acids, which can then be converted to halogenated indolmycin analogs through synthesis. rsc.orgnih.govnih.govrsc.org This strategy provides a flexible platform for exploring the structure-activity relationships of indolmycin and developing new antibiotic candidates. rsc.orgnih.gov
Structure Activity Relationship Sar Studies Pertaining to Indolmycenic Acid Derived Compounds
Impact of Indolmycenic Acid Modifications on Downstream Product Structures
This compound (IMA) is a chiral intermediate derived from L-tryptophan in the biosynthesis of indolmycin (B1671932) nih.govwisconsin.edu. The conversion of IMA to indolmycin involves several enzymatic steps, including condensation with a dehydroarginine derivative and subsequent modifications pnas.orgnih.gov. Alterations to the structure of this compound can directly impact the final structure of indolmycin and other related downstream products.
Research has explored the use of engineered biosynthetic pathways and semi-synthetic approaches to generate indolmycin derivatives by modifying the this compound precursor. For instance, introducing a promiscuous tryptophanyl-tRNA synthetase gene (trpS) into E. coli allows for the incorporation of halogenated indoles, leading to the production of corresponding halogenated indolmycenic acids nih.govrsc.org. These modified indolmycenic acids can then be converted through chemical synthesis steps to yield halogenated indolmycin analogs nih.govrsc.org. This demonstrates a direct link between modifications on the indole (B1671886) ring of this compound and the resulting structure of the indolmycin analog.
The biosynthesis of indolmycin involves the condensation of this compound with dehydroarginine, catalyzed by enzymes like Ind3 and Ind6 pnas.orgnih.gov. Modifications to the carboxyl group or the side chain of this compound could potentially affect the efficiency of this condensation reaction or lead to the formation of alternative products. The presence and action of enzymes like Ind6 are shown to be critical in directing the pathway towards the normal indolmycin product; without it, shunt products can form nih.gov. This highlights how the enzymatic machinery interacts with the this compound structure to determine the final compound.
Studies involving the synthesis of this compound ethyl ester, a key intermediate for indolmycin synthesis, also illustrate how modifications (like esterification of the carboxyl group) are steps towards constructing the final indolmycin scaffold rsc.orgjst.go.jp.
Correlation of this compound Scaffold Alterations with the Biological Activity of Indolmycin Analogs
SAR studies on indolmycin analogs have shown that modifications, particularly on the indole ring, can impact their activity against various bacterial strains. For example, halogenated indolmycin derivatives, synthesized from corresponding halogenated indolmycenic acids, have been tested for their bioactivity. Bioactivity testing against methicillin-resistant Staphylococcus aureus (MRSA) showed modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin nih.govrsc.org. This suggests that the position and nature of substituents on the indole ring, derived from modifications to this compound, play a role in the analog's effectiveness.
Early studies involving precursor-directed feeding of the indolmycin producer with 5-hydroxy and 5-methoxyindole (B15748) resulted in the production of 5-hydroxyindolmycin and 5-methoxyindolmycin, respectively nih.gov. These derivatives showed a moderate increase in antimicrobial activity compared to indolmycin against S. aureus and Escherichia coli nih.gov. This provides evidence that modifications at the 5-position of the indole ring in the this compound precursor can lead to indolmycin analogs with altered, and potentially improved, biological activity.
The core structure of indolmycin, incorporating the modified tryptophan moiety derived from this compound and the oxazolinone ring derived from arginine, is crucial for its interaction with TrpRS nih.govnih.gov. SAR studies on other indole derivatives targeting enzymes also emphasize the importance of specific functional groups and their positions for inhibitory properties nih.govnih.gov. While specific detailed data tables directly linking a wide range of this compound modifications to quantitative biological activity (e.g., MIC values for numerous analogs) were not extensively found in the search results, the examples of halogenated and 5-substituted indolmycin derivatives clearly demonstrate the correlation between structural changes originating from this compound alterations and observed biological activity.
Here is a conceptual representation of how modifications might correlate with activity, based on the findings:
| This compound Modification | Corresponding Indolmycin Analog Feature | Observed Biological Activity Impact (vs. Indolmycin) | Source |
| Halogenation at positions 5, 6, or 7 on indole ring | Halogen at positions 5, 6, or 7 on indolmycin indole ring | Modest activity against MRSA | nih.govrsc.org |
| Hydroxylation at position 5 on indole ring | Hydroxyl at position 5 on indolmycin indole ring | Moderate increase in activity against S. aureus and E. coli | nih.gov |
| Methoxylation at position 5 on indole ring | Methoxy at position 5 on indolmycin indole ring | Moderate increase in activity against S. aureus and E. coli | nih.gov |
Computational Modeling and Predictive Analytics for this compound-Based Analog Design
Computational modeling and predictive analytics play an increasingly important role in modern drug discovery, including the design and optimization of antibiotic candidates like indolmycin analogs. These methods can complement experimental SAR studies by providing insights into molecular interactions and predicting the potential activity of novel compounds before synthesis.
For indolmycin, which targets bacterial TrpRS, computational approaches such as molecular docking can be used to model the binding of this compound derivatives and indolmycin analogs to the enzyme's active site core.ac.uk. By simulating the interaction between the ligand and the protein, docking studies can help predict the binding affinity and identify key residues involved in the interaction. This information is invaluable for understanding why certain structural modifications enhance or diminish activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique that can be applied to this compound-based analogs. QSAR models aim to build a mathematical relationship between the structural descriptors of a series of compounds and their biological activity collaborativedrug.commdpi.com. By analyzing a dataset of indolmycin analogs with known structures and activities, QSAR models can identify structural features that are positively or negatively correlated with activity. These models can then be used to predict the activity of newly designed analogs, guiding the selection of the most promising candidates for synthesis and testing.
Predictive analytics, in a broader sense, can involve machine learning algorithms applied to large datasets of compounds and their properties to identify patterns and predict outcomes careerfoundry.com. For this compound derivatives, this could involve building models to predict properties like cell permeability, metabolic stability, or potential off-target effects, in addition to target binding affinity and antibacterial activity.
While the search results did not provide specific examples of computational modeling studies focused solely on this compound itself, the application of these techniques to indolmycin and other enzyme inhibitors with indole scaffolds is well-established nih.govcore.ac.ukcardiff.ac.uknih.gov. The structural information available for this compound and the known target of indolmycin (TrpRS) provide a solid foundation for applying computational modeling and predictive analytics to design novel this compound-based analogs with improved properties. These tools can help prioritize synthetic efforts by predicting the potential impact of modifications on the this compound scaffold on the binding and activity of the resulting indolmycin analogs.
| Computational Method | Application to this compound/Indolmycin Analogs | Potential Insights Gained |
| Molecular Docking | Modeling binding to bacterial TrpRS active site | Predicted binding poses, key interactions, relative binding affinities |
| QSAR Modeling | Analyzing structural features of analogs and correlating with activity | Identification of structural determinants of potency, prediction of activity for new designs |
| Predictive Analytics (Machine Learning) | Analyzing various properties (activity, ADME) based on structure | Prediction of multiple relevant properties, prioritization of analog synthesis |
These computational approaches, when integrated with experimental synthesis and biological testing, form a powerful pipeline for the rational design and optimization of this compound-derived compounds as potential therapeutic agents.
Analytical Methodologies for the Characterization and Quantification of Indolmycenic Acid
High-Resolution Mass Spectrometry (HR-MS) for Molecular Characterization
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the exact mass of a molecule, providing crucial information about its elemental composition. For indolmycenic acid, HR-MS is employed to confirm its molecular formula (C₁₂H₁₃NO₃) by comparing the experimentally determined mass-to-charge ratio (m/z) with the calculated theoretical mass nih.gov. This technique offers high accuracy and resolving power, enabling the differentiation of this compound from other compounds with similar nominal masses. HR-MS, often coupled with techniques like Liquid Chromatography (LC), is used to analyze purified this compound and its derivatives, confirming their identity nih.govrsc.org. For instance, HR-MS with electrospray ionization in positive ion mode has been used for the analysis of this compound derivatives rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structure of organic molecules, including this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and their spatial arrangement. hyphadiscovery.com Both ¹H NMR and ¹³C NMR spectroscopy are routinely used for the structural elucidation of this compound rsc.org. Analysis of the chemical shifts, coupling constants, and integration of signals in the NMR spectra allows for the assignment of each proton and carbon atom in the molecule, confirming the proposed structure rsc.org. For example, ¹H NMR and ¹³C NMR data acquired in DMSO-d₆ have been reported for this compound and its chlorinated derivatives, providing characteristic signals that support their structures rsc.org.
An example of NMR data for a compound related to this compound (Compound 5, likely a derivative or precursor) in DMSO-d₆ includes:
¹H NMR (400 MHz, DMSO-d₆) δ 10.79 (s, 1H), 7.54 (d, J = 7.8 Hz, 1H), 7.33 (d, J = 8.0 Hz, 1H), 7.14 (d, J = 2.4 Hz, 1H), 7.08 – 7.01 (m, 1H), 6.96 (t, J = 7.6 Hz, 1H), 4.19 (d, J = 4.6 Hz, 1H), 3.42 (qd, J = 7.0, 4.4 Hz, 1H), 1.25 (d, J = 7.1 Hz, 3H). rsc.org
¹³C NMR (101 MHz, DMSO) δ 175.26, 136.11, 126.49, 122.40, 120.73, 118.51, 118.14, 116.85, 111.36, 73.99, 34.02, 15.38. rsc.org
NMR spectroscopy is crucial for confirming the identity and purity of isolated this compound, especially when dealing with biosynthetically produced material or synthetic intermediates rsc.orgnih.gov.
Chromatographic Techniques (e.g., LC-MS) for Separation and Detection in Complex Mixtures
Chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS), are essential for the separation, detection, and quantification of this compound in complex biological mixtures or reaction samples unitn.itmdpi.com. Liquid Chromatography (LC) separates components based on their differential interactions with a stationary phase and a mobile phase, while the coupled Mass Spectrometer (MS) provides sensitive detection and identification based on the mass-to-charge ratio of the eluting compounds unitn.itmdpi.com.
LC-MS analysis is widely used for monitoring this compound production in microbial cultures and for analyzing reaction mixtures in biosynthetic studies rsc.orgnih.gov. This hyphenated technique allows for the separation of this compound from precursors, intermediates, and other related compounds present in the sample nih.govfrontiersin.org. Various LC conditions, including different stationary phases (e.g., C18) and mobile phase gradients (e.g., acetonitrile/water with formic acid), are employed to achieve optimal separation rsc.org. The mass spectrometer can be operated in different modes (e.g., positive or negative ion mode, full scan, or selected ion monitoring) to enhance sensitivity and selectivity for this compound mdpi.com. LC-HRMS has been specifically used to identify this compound among other indolmycin (B1671932) derivatives in bacterial cultures frontiersin.orgresearchgate.net.
An example of LC conditions used for the analysis of this compound and its derivatives involves an Agilent 5 TC18(2) 250 x 4.6 mm column with a gradient of water:ACN containing 0.1% formic acid rsc.org.
Isotopic Labeling and Tracing in Biosynthetic Pathway Investigations
Isotopic labeling is a powerful technique used to investigate the biosynthetic pathway of this compound by tracing the incorporation of labeled precursors into the molecule nih.govcernobioscience.com. By using isotopes such as ¹³C or ¹⁵N, researchers can follow the metabolic fate of specific atoms from starting materials through various enzymatic transformations to the final product nih.govcernobioscience.com.
In the context of this compound biosynthesis, isotopic labeling experiments, often combined with NMR and MS analysis, have been crucial for elucidating the steps involved in its formation from primary metabolites nih.gov. For instance, studies investigating the biosynthesis of indolmycin, which is produced from this compound, have utilized isotopic labeling to understand the enzymatic reactions catalyzed by enzymes like Ind4 and Ind3 nih.gov. The incorporation of labeled precursors, such as ¹⁵N-labeled arginine, can be traced into this compound or downstream products using techniques like LC-MS, providing evidence for the involvement of specific metabolic routes and enzymes nih.gov. This approach helps in identifying intermediates and confirming the proposed biosynthetic steps nih.gov.
Isotopic labeling, coupled with techniques like NMR and MS, allows for detailed insights into the complex enzymatic machinery responsible for assembling the this compound scaffold nih.govnih.gov.
Future Perspectives and Research Trajectories in Indolmycenic Acid Science
Advancements in Synthetic Biology for Enhanced Indolmycenic Acid Production and Derivatization
Synthetic biology offers powerful tools to engineer microbial hosts for improved production of natural products and their intermediates, including this compound nih.govijprems.comfrontiersin.org. By manipulating biosynthetic pathways, it is possible to enhance yields and create systems for producing novel derivatives nih.govijprems.com. For this compound, this involves engineering microorganisms, such as Escherichia coli, to efficiently channel precursors towards its synthesis.
Recent work has demonstrated the use of indolmycin (B1671932) biosynthetic genes in E. coli to produce this compound, which then serves as a chiral intermediate for the synthesis of indolmycin nih.govresearchgate.netresearchgate.net. Introducing a promiscuous tryptophanyl-tRNA synthetase gene (trpS) into such engineered E. coli systems allows for the incorporation of halogenated indoles, leading to the generation of corresponding halogenated indolmycenic acids and subsequently, indolmycin derivatives through synthesis nih.govresearchgate.netresearchgate.net. This semi-synthetic approach highlights the potential of synthetic biology to expand the structural diversity of this compound-derived compounds nih.govresearchgate.net. Future efforts will likely focus on optimizing these microbial production systems through techniques such as metabolic flux optimization and enzyme engineering to increase yields and broaden the range of incorporated substrates nih.govnih.gov. The development of synthetic sensors and precise gene-editing technologies like CRISPR-Cas9 are also expected to play a crucial role in enhancing the efficiency and control of these engineered pathways nih.gov.
Exploration of Undiscovered Enzymatic Functions Associated with this compound Metabolism
Understanding the enzymes involved in this compound biosynthesis and its subsequent conversion to indolmycin is critical for pathway manipulation and derivative synthesis. While some key enzymes in the indolmycin biosynthetic pathway have been identified, such as Ind3 and Ind6, there is still potential to discover and characterize additional enzymatic functions nih.govwisconsin.edu.
Development of Novel Chemical and Chemoenzymatic Strategies for this compound Analog Synthesis
The synthesis of this compound and its analogs is essential for exploring the structure-activity relationships of indolmycin and developing new therapeutic agents. While total synthesis routes to indolmycin have been reported, the development of novel chemical and chemoenzymatic strategies for synthesizing this compound and its derivatives remains an active area of research researchgate.netnih.gov.
Chemoenzymatic approaches, combining the specificity of enzymes with the versatility of chemical synthesis, offer a powerful route for generating complex molecules and their analogs researchgate.netrsc.org. Utilizing engineered enzymes from the indolmycin biosynthetic pathway, such as modified tryptophanyl-tRNA synthetases or enzymes involved in the later stages, in conjunction with chemical transformations, could facilitate the synthesis of novel this compound analogs with diverse structural modifications nih.govresearchgate.net. This could involve incorporating non-natural amino acids or modified indole (B1671886) precursors during enzymatic steps, followed by chemical modifications of the this compound scaffold nih.govresearchgate.netresearchgate.net. Furthermore, exploring novel chemical methodologies for the asymmetric synthesis of this compound and its stereoisomers is important, given that only the naturally occurring isomer is significantly incorporated into indolmycin biosynthesis scribd.com. Developing efficient and scalable synthetic routes is crucial for producing sufficient quantities of this compound and its analogs for further research and potential drug development.
Integration of Omics Technologies for Comprehensive Understanding of this compound Biosynthesis
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems and are invaluable for understanding complex biosynthetic pathways nih.govfrontlinegenomics.comfrontiersin.orgnih.gov. Integrating these technologies can offer a comprehensive understanding of this compound biosynthesis, from the genetic level to the metabolic output.
Genomics can reveal the complete set of genes involved in the indolmycin biosynthetic cluster and potential regulatory elements nih.govnih.gov. Transcriptomics can provide insights into the gene expression patterns under different conditions, indicating which genes are active during this compound production frontlinegenomics.comnih.gov. Proteomics can identify and quantify the enzymes and other proteins involved in the pathway, offering information about their abundance and post-translational modifications frontlinegenomics.comnih.gov. Metabolomics can profile the intermediates and byproducts of the pathway, helping to identify bottlenecks and potential shunt pathways nih.govnih.gov. Integrating data from these different omics layers can provide a systems-level understanding of this compound biosynthesis, enabling the identification of key regulatory points and targets for metabolic engineering to enhance production or alter the metabolic profile nih.govfrontiersin.org. For example, multi-omics data can help identify metabolic bottlenecks that limit this compound production in engineered strains frontiersin.org.
Interdisciplinary Research at the Interface of Chemical Synthesis, Biosynthesis, and Mechanistic Enzymology of this compound
Advancing the field of this compound research requires a strong emphasis on interdisciplinary collaboration universiteitleiden.nlnih.gov. The complexity of natural product biosynthesis and the need for novel analogs necessitate the integration of expertise from chemical synthesis, biosynthesis, and mechanistic enzymology.
Chemists can develop new synthetic routes to this compound and its analogs, providing a wider range of substrates for enzymatic studies and biological evaluation researchgate.netrsc.orgnih.gov. Biosynthetic engineers can design and optimize microbial cell factories for the sustainable production of this compound and its derivatives nih.govijprems.comfrontiersin.org. Enzymologists can investigate the detailed mechanisms of the enzymes involved in this compound metabolism, providing insights for enzyme engineering and the discovery of novel enzymatic activities nih.govwisconsin.edufrontiersin.orgmdpi.com. Research at the interface of these disciplines can lead to the development of novel chemoenzymatic strategies, the identification of new enzymes with desired catalytic properties, and the rational design of this compound analogs with improved properties researchgate.netrsc.org. This integrated approach is essential for overcoming the challenges associated with natural product research and unlocking the full potential of this compound as a valuable chemical scaffold.
Q & A
Q. Answer :
- Strain selection : Use phylogenetically diverse actinomycetes (e.g., strains S4047-1, S4054) to account for ecological variation .
- Extraction protocol : Standardize solvent systems (e.g., ethyl acetate for non-polar analogues) and pH adjustments to maximize yield .
- Negative controls : Include non-producing strains (e.g., Streptomyces coelicolor) to rule out contamination .
Methodological Pitfall : Over-reliance on single extraction methods may miss hydroxylated analogues soluble in polar solvents.
Advanced: How can researchers address the lack of resolved crystal structures for this compound-target complexes (e.g., tryptophanyl-tRNA synthetase)?
Q. Answer :
- Docking simulations : Use AutoDock Vina with homology-modeled structures of bacterial tryptophanyl-tRNA synthetase (TrpRS) based on S. griseus (PDB: 1WRS) .
- Mutagenesis studies : Introduce point mutations (e.g., Ala→Gly in active sites) and measure this compound’s inhibitory effect via in vitro ATP-PP exchange assays .
- Microscale thermophoresis : Quantify binding affinities using fluorescently labeled TrpRS and titrate this compound .
Data Limitation : Analogues with bulky substituents (e.g., methyl groups) may exhibit steric hindrance not predicted in silico.
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
Q. Answer :
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., ) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test () to exclude technical replicates with aberrant values .
- Error propagation : Report uncertainties in values derived from triplicate experiments using standard error propagation formulas .
Q. Example Dataset :
| Concentration (µM) | Inhibition (%) | SEM (±%) |
|---|---|---|
| 0.1 | 12.3 | 1.2 |
| 1.0 | 48.7 | 2.1 |
| 10.0 | 92.5 | 0.9 |
Advanced: Why do some this compound analogues exhibit reduced antimicrobial activity despite structural similarity to indolmycin?
Q. Answer :
- Steric effects : Methylation at the N-position (e.g., N-ditetramethylindolmycin) may block interaction with TrpRS’s substrate-binding pocket .
- Solubility : Hydroxylated analogues (e.g., indolmyceinic acid) may have poor membrane permeability, quantified via logP assays .
- Enzymatic resistance : Some pathogens upregulate efflux pumps (e.g., AcrAB-TolC in E. coli) when exposed to indolmycin derivatives .
Validation Strategy : Pair MIC assays with transcriptomic profiling (RNA-seq) of treated pathogens to identify resistance mechanisms .
Basic: How should researchers document this compound’s stability under varying pH and temperature conditions?
Q. Answer :
- Accelerated stability studies : Incubate this compound in buffers (pH 4–9) at 25°C/40°C for 14 days. Quantify degradation via HPLC area-under-curve (AUC) analysis .
- Kinetic modeling : Calculate degradation rate constants () using first-order kinetics () .
- Light sensitivity : Store samples in amber vials and test UV-Vis absorption spectra post-exposure .
Critical Finding : Indolmyceinic acid degrades 30% faster at pH >8 due to deprotonation-induced hydrolysis .
Advanced: What multi-omics approaches can elucidate the ecological role of this compound in microbial communities?
Q. Answer :
- Metatranscriptomics : Profile BGC expression in soil microbiomes using RNA-seq and correlate with this compound abundance (LC-MS) .
- Metabolomics networking : Link this compound to quorum-sensing molecules (e.g., AHLs) via GNPS molecular networks .
- CRISPR interference : Knock down luxI/R homologues in producer strains and monitor community dynamics via fluorescence in situ hybridization (FISH) .
Hypothesis : this compound may act as a signaling molecule mediating cross-species competition in biofilms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
